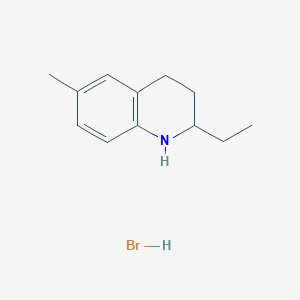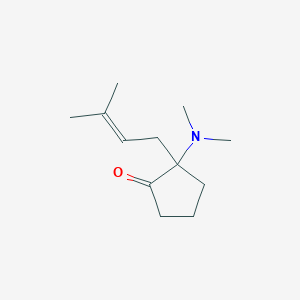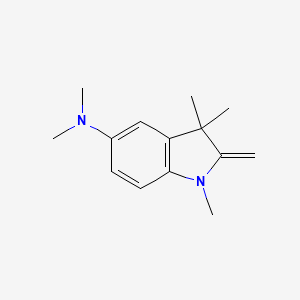
2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in pharmaceutical and chemical research. The hydrobromide salt form enhances the compound’s solubility and stability, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline typically involves a multi-step process. One common method is the three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: N-bromosuccinimide (NBS), various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated tetrahydroquinoline compounds.
科学的研究の応用
2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the production of dyes, antioxidants, and photosensitizers
作用機序
The mechanism of action of 2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, it may act as an antioxidant by interacting with the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which provides defense against oxidative stress by binding to the antioxidant response element (ARE) in the promoters of cytoprotective genes .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline scaffold but differs in its substitution pattern and biological activities.
6-Methyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the ethyl group at the 2-position.
2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline: Contains a nitro group, which significantly alters its chemical and biological properties.
Uniqueness
2-Ethyl-6-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydrobromide salt form also enhances its solubility and stability, making it more versatile for various applications.
特性
| 90936-29-1 | |
分子式 |
C12H18BrN |
分子量 |
256.18 g/mol |
IUPAC名 |
2-ethyl-6-methyl-1,2,3,4-tetrahydroquinoline;hydrobromide |
InChI |
InChI=1S/C12H17N.BrH/c1-3-11-6-5-10-8-9(2)4-7-12(10)13-11;/h4,7-8,11,13H,3,5-6H2,1-2H3;1H |
InChIキー |
QSAXQDUDNGHNLR-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC2=C(N1)C=CC(=C2)C.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









